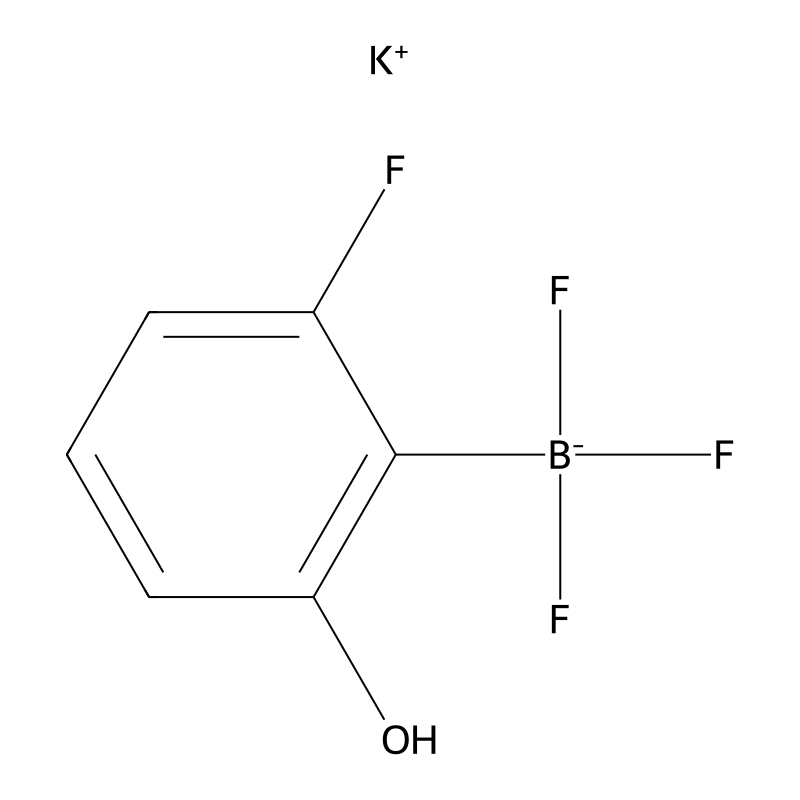

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

KTFB is a type of organic salt, and researchers are investigating its potential as a catalyst or reagent in organic reactions. Some studies have shown that KTFB can be effective in promoting C-C bond formation reactions, which are fundamental for synthesizing complex organic molecules. Source: Journal of the American Chemical Society

Medicinal Chemistry

Due to its unique structure, KTFB is being investigated for its potential biological properties. Some studies have explored its role in enzyme inhibition and cellular processes. Further research is needed to understand its potential for medicinal applications. Source: European Journal of Medicinal Chemistry:

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organometallic compound with the molecular formula CHBFKO and a molecular weight of approximately 218 g/mol. This compound features a trifluoroborate group attached to a phenolic structure, specifically 2-fluoro-6-hydroxyphenyl, making it a valuable reagent in organic synthesis and pharmaceutical applications. It is typically encountered as a white powder and has a purity level exceeding 98% in commercial samples .

- Nucleophilic Aromatic Substitution: The compound can react with nucleophiles to replace the fluorine atom on the aromatic ring.

- Cross-Coupling Reactions: It is often employed in Suzuki-Miyaura coupling reactions, where it couples with aryl halides to form biaryl compounds .

The synthesis of Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate typically involves the reaction of 2-fluoro-6-hydroxyphenylboronic acid with potassium fluoride in the presence of trifluoromethanesulfonic anhydride or similar reagents. This method allows for the formation of the trifluoroborate salt while ensuring high yields and purity.

- Preparation Steps:

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate finds numerous applications in:

- Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules.

- Pharmaceutical Intermediates: Its unique structure makes it valuable in developing new pharmaceuticals.

- Material Science: The compound is explored for its potential use in creating advanced materials due to its unique electronic properties .

Several compounds share structural similarities with Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Potassium Trifluorophenylborate | CHBFK | Contains a phenyl group; used in similar reactions |

| Sodium Trifluoro(2-fluorophenyl)borate | CHBFNa | Sodium salt variant; different solubility properties |

| Lithium Trifluoro(3-hydroxyphenyl)borate | CHBFLi | Contains a hydroxy group at a different position |

Uniqueness: Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is distinguished by its specific substitution pattern on the aromatic ring and the presence of both fluorine and hydroxy groups, which may influence its reactivity and biological interactions differently than other similar compounds. Its unique trifluoroborate structure enhances its utility in organic synthesis compared to other boron-containing compounds .